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Compound of Interest

Compound Name: 5-Nitro-3-pyrazolecarboxylic acid

Cat. No.: B116687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of substituted nitro-

pyrazole carboxylic acids, compounds of significant interest in medicinal chemistry due to their

potential as therapeutic agents. This document summarizes key crystallographic data, details

experimental protocols for their synthesis and structural analysis, and explores their interaction

with cellular signaling pathways.

Crystal Structure Data
The crystallographic data for two solvatomorphs of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic

acid are presented below. These tables provide essential parameters for understanding the

solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl

sulfoxide monosolvate[1][2]
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Parameter Value

Formula C4H2BrN3O4・C2H6OS

Crystal System Monoclinic

Space Group P21/c

a (Å) 6.8751(6)

b (Å) 11.0506(10)

c (Å) 14.0569(12)

β (°) 97.355(3)

Volume (Å³) 1059.17(16)

Z 4

Temperature (K) 200

Rgt(F) 0.0271

wRref(F²) 0.0664

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid

monohydrate[3][4]
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Parameter Value

Formula C4H2BrN3O4・H2O

Crystal System Monoclinic

Space Group P21/c

a (Å) 7.177(2)

b (Å) 10.999(3)

c (Å) 10.414(3)

β (°) 100.145(11)

Volume (Å³) 809.3(4)

Z 4

Temperature (K) 200

Rgt(F) 0.0379

wRref(F²) 0.0714

Experimental Protocols
Synthesis of Substituted Nitro-Pyrazole Carboxylic
Acids
The following protocols describe the synthesis of key substituted nitro-pyrazole carboxylic

acids.

2.1.1. Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This synthesis involves the esterification of the carboxylic acid followed by hydrolysis.

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate[5]

Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) in methanol (8.00 L).

Cool the suspension to 0-5 °C under a nitrogen atmosphere.
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Slowly add thionyl chloride (0.52 L, 7.12 mol) to the mixture, maintaining the temperature

at 0-5 °C.

Allow the reaction mixture to gradually warm to 15-25 °C and stir for 16-24 hours.

Monitor the reaction completion using ¹H NMR (d6-DMSO).

Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.

Step 2: Hydrolysis to 4-Nitro-1H-pyrazole-3-carboxylic Acid

Dissolve the methyl 4-nitro-1H-pyrazole-3-carboxylate in an aqueous solution of a suitable

base (e.g., sodium hydroxide).

Stir the mixture at room temperature or with gentle heating until the ester is fully

hydrolyzed.

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the

carboxylic acid.

Filter the precipitate, wash with cold water, and dry to yield 4-nitro-1H-pyrazole-3-

carboxylic acid.

2.1.2. Synthesis of 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic Acid

This synthesis can be adapted from the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

followed by nitration.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux

condenser, add 4-bromo-3-methylpyrazole (4.1 g, 0.05 mol) and 200 mL of water.

Heat the mixture to 90 °C with stirring.

Add potassium permanganate (23.7 g, 0.15 mol) in portions over 8 hours.
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After the reaction is complete, cool the mixture to room temperature and filter to remove

manganese dioxide.

Wash the filter cake with water.

Concentrate the filtrate to approximately 30 mL.

Cool the solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to

precipitate the product.

Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic

acid.

Step 2: Nitration of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Carefully add 4-bromo-1H-pyrazole-3-carboxylic acid to a mixture of concentrated nitric

acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

Stir the reaction mixture while allowing it to slowly warm to room temperature.

Pour the reaction mixture onto ice to precipitate the product.

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and

dry to yield 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid.

Single Crystal X-ray Diffraction
The following is a generalized protocol for obtaining the crystal structure of small organic

molecules.

Crystallization:

Dissolve the synthesized substituted nitro-pyrazole carboxylic acid in a suitable solvent

(e.g., dimethyl sulfoxide, ethanol) with gentle warming.[1][3]

Allow the solution to cool slowly to room temperature, followed by further cooling if

necessary, to induce crystallization. Alternatively, use vapor diffusion by placing a vial of

the solution in a sealed container with an anti-solvent.
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Colorless, single crystals suitable for X-ray diffraction should form over a period of several

days.[1][3]

Data Collection:[6]

Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a

goniometer head.[6]

Place the crystal in an intense, monochromatic X-ray beam.

Collect a preliminary set of frames to determine the unit cell parameters and orientation

matrix.

Perform a full data collection by rotating the crystal and collecting diffraction patterns over

a wide range of angles. Data is typically collected between 4° and 60° 2θ for molybdenum

radiation.[6]

Structure Solution and Refinement:

Process the collected data by integrating the reflection intensities and applying corrections

for factors such as background and absorption.[6]

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to optimize atomic coordinates,

and thermal parameters.

Interaction with Cellular Signaling Pathways
Substituted pyrazole derivatives have been identified as potent inhibitors of the Mitogen-

Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cell

proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many

cancers. Specifically, pyrazole-based compounds have shown inhibitory activity against key

kinases in this cascade, such as p38 MAPK and Extracellular signal-Regulated Kinase (ERK).

[8][9]
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The inhibitory mechanism often involves the pyrazole scaffold binding to the ATP-binding

pocket of the kinase, preventing the phosphorylation and activation of downstream targets.

Some pyrazole urea-based inhibitors have been shown to stabilize a conformation of p38 MAP

kinase that is incompatible with ATP binding.

The following diagram illustrates the logical workflow for identifying and characterizing

pyrazole-based inhibitors of the RAF-MEK-ERK signaling pathway, a central component of the

MAPK cascade.
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Caption: Workflow for Discovery of Pyrazole-based ERK Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b116687?utm_src=pdf-custom-synthesis
https://vinar.vin.bg.ac.rs/bitstream/handle/123456789/14938/10.1515_ncrs-2025-0179.pdf?sequence=1
https://www.researchgate.net/publication/392018948_Crystal_structure_of_4-bromo-3-nitro-1H-pyrazole-5-carboxylic_acid_dimethyl_sulfoxide_monosolvate_C4H2N3O4C2H6OS
https://www.researchgate.net/publication/372132983_Crystal_structure_of_4-bromo-3-nitro-1H-pyrazole-5-carboxylic_acid_monohydrate_C4H2N3BrO4H2O
https://empowerhr4inno.udg.edu.me/en/resources/show/7f7a7e7e-b6c2-4a77-b874-02222346f6c7
https://empowerhr4inno.udg.edu.me/en/resources/show/7f7a7e7e-b6c2-4a77-b874-02222346f6c7
https://www.chemicalbook.com/synthesis/138786-86-4.htm
https://www.chemicalbook.com/synthesis/138786-86-4.htm
https://serc.carleton.edu/research_education/geochemsheets/techniques/SXD.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510017/
https://pubs.acs.org/doi/abs/10.1021/jm061381f
https://pubmed.ncbi.nlm.nih.gov/35647469/
https://pubmed.ncbi.nlm.nih.gov/35647469/
https://www.benchchem.com/product/b116687#crystal-structure-of-substituted-nitro-pyrazole-carboxylic-acids
https://www.benchchem.com/product/b116687#crystal-structure-of-substituted-nitro-pyrazole-carboxylic-acids
https://www.benchchem.com/product/b116687#crystal-structure-of-substituted-nitro-pyrazole-carboxylic-acids
https://www.benchchem.com/product/b116687#crystal-structure-of-substituted-nitro-pyrazole-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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